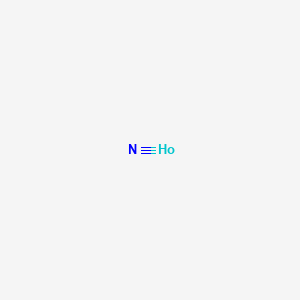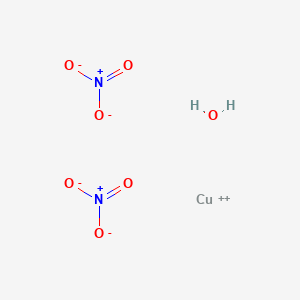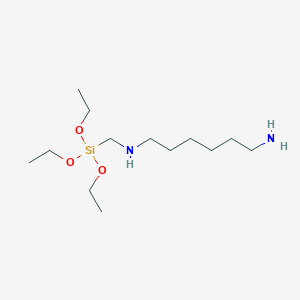
Rhenium-187
Overview
Description
Rhenium-187 is a naturally occurring isotope of the element rhenium, which is a rare, silvery-white, heavy transition metal. This compound is notable for its long half-life of approximately 42 billion years, making it useful in various scientific applications, particularly in geochronology and radiometric dating. This isotope undergoes beta decay to form osmium-187, which is a stable isotope .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhenium-187 can be isolated from natural sources of rhenium, which is typically found in molybdenite ores. The extraction process involves roasting the ore to convert rhenium into its oxide form, followed by leaching with sulfuric acid to obtain rhenium salts. These salts are then reduced using hydrogen gas to produce metallic rhenium .
Industrial Production Methods: In industrial settings, rhenium is often recovered as a byproduct of copper and molybdenum smelting. The dusts and slimes from these processes are treated with sulfuric acid to extract rhenium. The resulting solution is purified, and rhenium is precipitated out as ammonium perrhenate, which is then reduced to metallic rhenium using hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: Rhenium-187 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, rhenium can form different oxides, such as rhenium trioxide and rhenium heptoxide. Reduction reactions can convert rhenium oxides back to metallic rhenium .
Common Reagents and Conditions:
Oxidation: Rhenium reacts with oxygen at high temperatures to form rhenium oxides.
Reduction: Hydrogen gas is commonly used to reduce rhenium oxides to metallic rhenium.
Substitution: Rhenium can form complexes with various ligands, such as carbonyls and halides, under specific conditions.
Major Products:
Oxidation: Rhenium trioxide, rhenium heptoxide.
Reduction: Metallic rhenium.
Substitution: Rhenium carbonyl complexes, rhenium halides.
Scientific Research Applications
Rhenium-187 has several scientific research applications:
Mechanism of Action
The mechanism of action of rhenium-187 in its applications varies:
Comparison with Similar Compounds
Rhenium-187 can be compared with other isotopes and elements with similar properties:
Osmium-187: The decay product of this compound, used in similar geochronological applications.
Platinum-190: Another isotope used in radiometric dating and geochronology.
Technetium-99m: A widely used medical isotope for diagnostic imaging, similar to rhenium isotopes in its applications.
Uniqueness: this compound’s long half-life and its ability to form stable complexes with various ligands make it unique among isotopes used in scientific research and industrial applications .
Properties
IUPAC Name |
rhenium-187 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPFZMCVAUBPE-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[187Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932152 | |
| Record name | (~187~Re)Rhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.955752 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14391-29-8 | |
| Record name | Rhenium, isotope of mass 187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~187~Re)Rhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)


